molecular formula C9H8ClFO B14804893 4-Chloro-1-cyclopropoxy-2-fluorobenzene

4-Chloro-1-cyclopropoxy-2-fluorobenzene

Cat. No.: B14804893
M. Wt: 186.61 g/mol
InChI Key: QCJHVTLFAIBRHG-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopropoxy-2-fluorobenzene is an organic compound with the molecular formula C9H8ClFO It is a substituted benzene derivative, characterized by the presence of a chlorine atom, a cyclopropoxy group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopropoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-2-fluorobenzene using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopropoxy-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-1-cyclopropoxy-2-fluorobenzene, while bromination can produce 4-bromo-1-cyclopropoxy-2-fluorobenzene .

Scientific Research Applications

4-Chloro-1-cyclopropoxy-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopropoxy-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-fluorobenzene: Similar in structure but lacks the cyclopropoxy group.

    1-Chloro-2,4-difluorobenzene: Contains an additional fluorine atom compared to 4-Chloro-1-cyclopropoxy-2-fluorobenzene.

    4-Bromo-1-cyclopropoxy-2-fluorobenzene: Similar structure with bromine instead of chlorine.

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar benzene derivatives .

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

4-chloro-1-cyclopropyloxy-2-fluorobenzene

InChI

InChI=1S/C9H8ClFO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

QCJHVTLFAIBRHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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